3-Benzyl-1,3-benzoxazol-2-one
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Description
3-Benzyl-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.247. The purity is usually 95%.
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Biological Activity
3-Benzyl-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzoxazole ring fused with a benzyl group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives. For instance, a series of 1,3-benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for their ability to inhibit quorum sensing (QS) in Pseudomonas aeruginosa, which is crucial for its virulence. Compounds such as 5-chloro-1,3-benzoxazol-2(3H)-one showed significant QS inhibitory activity, reducing biofilm formation and elastase production in bacterial cultures .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
5-chloro-1,3-benzoxazol-2(3H) | 32 | QS Inhibitor |
6-methyl-1,3-benzoxazol-2(3H) | 64 | QS Inhibitor |
5-methyl-1,3-benzoxazol-2(3H) | 16 | QS Inhibitor |
Anticancer Activity
The anticancer properties of benzoxazole derivatives have also been extensively studied. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents.
Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 10 |
Compound B | A549 (Lung Cancer) | 15 |
Compound C | HepG2 (Liver Cancer) | 12 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzoxazole ring significantly affect biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or diminish the activity against specific pathogens or cancer cells. The position of substituents on the benzene ring also plays a critical role in determining the efficacy of these compounds.
Case Studies
A notable case study involved the synthesis and evaluation of a new series of 1,3-benzoxazol-2(3H)-one derivatives. These compounds were tested for their antibacterial and antifungal activities against various strains. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans.
Properties
IUPAC Name |
3-benzyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCGDHFJQQKIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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